molecular formula C8H13ClFNO B1476549 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2090606-29-2

2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1476549
CAS No.: 2090606-29-2
M. Wt: 193.64 g/mol
InChI Key: MDVWXUYHWZCESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The structure also includes a fluoromethyl group and a chloropropanone group.

Scientific Research Applications

Synthesis and Characterization

  • Novel Cathinones Identification and Derivatization : A study focused on identifying and examining the properties of novel cathinones, employing spectroscopic methods such as GC-MS, IR, NMR, and single crystal X-ray diffraction. This research demonstrates the potential for similar compounds to be identified and characterized using advanced spectroscopic techniques (Nycz et al., 2016).

  • New Heterocycle-Based Molecules : Another study explored the synthesis, characterization, and reactivity of heterocycle-based molecules, highlighting the utility of DFT calculations and molecular dynamics simulations to investigate the reactive properties of such compounds (Murthy et al., 2017).

Pharmacological Effects

  • Pyrrolidine Derivatives for Cardiovascular Disorders : Research on pyrrolidine derivatives revealed compounds with significant antiarrhythmic and antihypertensive activities, as well as alpha-adrenoceptors binding affinities. This suggests that related compounds could be investigated for potential cardiovascular therapeutic benefits (Malawska et al., 2002).

Catalysis and Organic Reactions

  • Catalytic Applications of Pyrrolidine Derivatives : A study on the synthesis and applications of complexes with seleno and thio derivatives of pyrrolidine as catalysts for organic reactions showcases the potential of such compounds in catalysis, including Heck and Suzuki–Miyaura coupling reactions (Singh et al., 2009).

Properties

IUPAC Name

2-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClFNO/c1-6(9)8(12)11-3-2-7(4-10)5-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVWXUYHWZCESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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